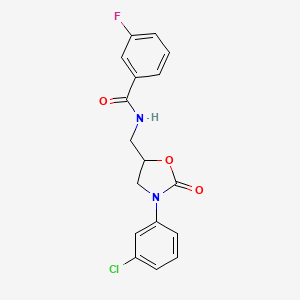

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

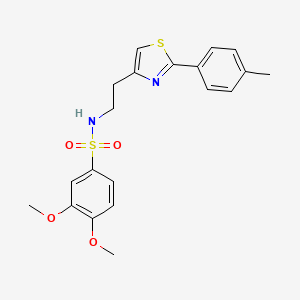

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific bonds between the atoms. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of the molecular structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The oxazolidinone ring and the benzamide group are likely to be key sites of reactivity. Additionally, the halogen substitutions could also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications

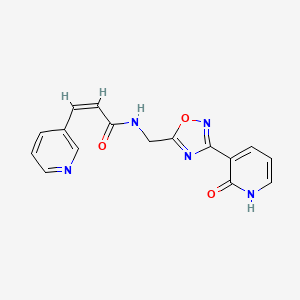

Anticonvulsant and Sedative-Hypnotic Properties

A study on novel 4-thiazolidinone derivatives, which share a similar chemical scaffold to "N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-fluorobenzamide", investigated their potential as agonists of benzodiazepine receptors. These compounds were designed, synthesized, and evaluated for their anticonvulsant activities. Some derivatives showed considerable anticonvulsant activity in tests and did not impair learning and memory, indicating the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).

Antimicrobial Applications

Another study focused on the synthesis of fluorobenzamides containing thiazole and thiazolidine, which are structurally related to the compound . These derivatives were tested for their antimicrobial properties against various bacterial and fungal strains. The presence of a fluorine atom was found to be essential for enhancing antimicrobial activity, suggesting these compounds could serve as promising antimicrobial agents (Desai et al., 2013).

Anti-inflammatory Activity

Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, compounds with a similar chemical structure, revealed significant anti-inflammatory activity. This suggests potential applications in developing anti-inflammatory drugs (Sunder et al., 2013).

Anticancer Potential

A study on N-benzyl aplysinopsin analogs, including compounds structurally related to "N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-fluorobenzamide", evaluated their in vitro cytotoxicity against a panel of human tumor cell lines. Certain analogs exhibited potent growth inhibition against specific cancer cells, highlighting their potential as lead compounds for anticancer drug development (Penthala et al., 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O3/c18-12-4-2-6-14(8-12)21-10-15(24-17(21)23)9-20-16(22)11-3-1-5-13(19)7-11/h1-8,15H,9-10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHTUUKPBOUZEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2763075.png)

![2-chloro-3-({[(2,2-dimethylpropanoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2763076.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)propanamide](/img/structure/B2763077.png)

![N-(2,3-dimethoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2763078.png)

![3-((2E)but-2-enyl)-8-(2,3-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2763084.png)

![2-[(4-Chlorobenzyl)amino]benzenecarboxamide](/img/structure/B2763091.png)

![4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2763092.png)

![3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2763096.png)

![2-{[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2763098.png)